

Application of CHAPSO in Functional Protein Assays: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: CHAPSO

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This document provides detailed application notes and protocols for the use of 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (**CHAPSO**), a zwitterionic detergent, in a variety of functional protein assays. **CHAPSO** is particularly valuable for the solubilization and stabilization of membrane proteins, enabling the characterization of their functional properties in a near-native state.

Introduction to CHAPSO

CHAPSO is a non-denaturing zwitterionic detergent that is highly effective in solubilizing membrane proteins while preserving their biological activity.^{[1][2][3]} Its unique structure, featuring a sulfobetaine headgroup and a cholic acid-derived hydrophobic tail, provides a balance of properties that make it superior to other detergents like CHAPS in certain applications. Notably, **CHAPSO** has a higher solubility than CHAPS due to its more polar head group.^{[1][2][3]} It is electrically neutral over a wide pH range and has a high critical micelle concentration (CMC), which facilitates its removal by dialysis.^{[1][4]} These characteristics make **CHAPSO** an excellent choice for functional protein assays where maintaining the native conformation and activity of the protein is paramount.

Physicochemical Properties of CHAPSO

A clear understanding of the physicochemical properties of **CHAPSO** is essential for its effective use in protein assays.

Property	Value	Reference
Full Name	3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate	[1]
Molecular Formula	C ₃₂ H ₅₈ N ₂ O ₈ S	[1]
Molecular Weight	630.9 g/mol	[1]
Appearance	White solid	[1]
Solubility	Water soluble	[1]
Critical Micelle Concentration (CMC)	8 mM (in water at 25°C)	[1]
Aggregation Number	11	[1]
Average Micellar Weight	7,000 Da	[1]
Cloud Point	90°C	[1]

Application 1: Protein Stabilization for Thermal Shift Assays

Thermal shift assays (TSA), or differential scanning fluorimetry (DSF), are a powerful technique to assess protein stability and ligand binding.[5][6] **CHAPSO** can be used to solubilize and stabilize membrane proteins, allowing for the determination of their melting temperature (T_m) and the stabilizing effects of ligands or different buffer conditions.

Quantitative Data: Stabilization of a Target Membrane Protein

The following table presents hypothetical data from a thermal shift assay of a membrane protein (MP) stabilized in different concentrations of **CHAPSO**, with and without a specific ligand.

Condition	CHAPSO Concentration (mM)	Ligand (10 μ M)	Melting Temperature (T _m) (°C)	Δ T _m (°C) vs. No Ligand
1	8	-	52.5	-
2	8	+	57.8	+5.3
3	10	-	53.1	-
4	10	+	58.5	+5.4
5	12	-	52.8	-
6	12	+	58.2	+5.4

Note: This data is illustrative. Actual results will vary depending on the protein and experimental conditions.

Experimental Protocol: Thermal Shift Assay

This protocol describes a typical thermal shift assay using a real-time PCR instrument.

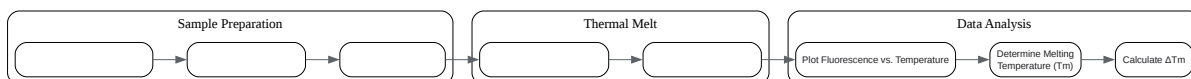
Materials:

- Purified membrane protein of interest
- **CHAPSO** stock solution (e.g., 100 mM in water)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
- SYPRO Orange dye (5000x stock in DMSO)
- Ligand stock solution (e.g., 1 mM in a suitable solvent)
- 96-well PCR plates
- Real-time PCR instrument with a thermal melting program

Procedure:

- Prepare the Protein-Dye Mixture:
 - Dilute the SYPRO Orange dye to a 50x working stock in the assay buffer.
 - In a microcentrifuge tube, mix the purified membrane protein with the 50x SYPRO Orange and assay buffer to achieve a final protein concentration of 2-5 μM and a final SYPRO Orange concentration of 5x.
 - Add **CHAPSO** to the desired final concentration (e.g., 8, 10, or 12 mM).
- Prepare the Assay Plate:
 - Aliquot 18 μL of the protein-dye-**CHAPSO** mixture into each well of a 96-well PCR plate.
 - To the appropriate wells, add 2 μL of the ligand stock solution (for a final concentration of 10 μM) or 2 μL of the solvent for the no-ligand control.
 - Seal the plate with an optically clear adhesive film.
 - Centrifuge the plate briefly to collect the contents at the bottom of the wells.
- Perform the Thermal Melt:
 - Place the plate in the real-time PCR instrument.
 - Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5°C per minute.
 - Monitor the fluorescence of SYPRO Orange during the temperature ramp.
- Data Analysis:
 - Plot the fluorescence intensity as a function of temperature.
 - The melting temperature (T_m) is the midpoint of the transition in the sigmoidal curve, which can be determined by finding the peak of the first derivative of the curve.

- Calculate the change in melting temperature (ΔT_m) between the protein with and without the ligand.



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Workflow for a typical thermal shift assay.

Application 2: Functional Enzyme Assays

CHAPSO is instrumental in studying the kinetics of membrane-bound enzymes by maintaining their active conformation upon solubilization.

Quantitative Data: Effect of CHAPSO on Enzyme Kinetics

This table shows hypothetical kinetic data for a membrane-bound enzyme solubilized with **CHAPSO**.

Substrate Concentration (μM)	Initial Velocity (V_0) without CHAPSO (nmol/min/mg)	Initial Velocity (V_0) with 10 mM CHAPSO (nmol/min/mg)
1	10.2	25.8
2	18.5	45.5
5	35.7	83.3
10	50.0	125.0
20	66.7	166.7
50	83.3	200.0
K_m	10 μM	8 μM
V_{max}	100 nmol/min/mg	250 nmol/min/mg

Note: This data is illustrative and demonstrates how **CHAPSO** can enhance the apparent activity of a solubilized membrane enzyme.

Experimental Protocol: Enzyme Activity Assay

This protocol provides a general framework for measuring the activity of a membrane-bound enzyme after solubilization with **CHAPSO**.

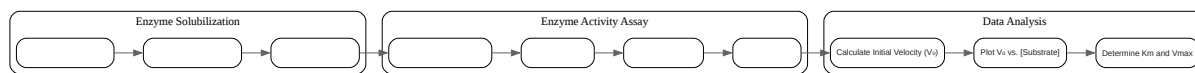
Materials:

- Membrane preparation containing the enzyme of interest
- **CHAPSO** solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM **CHAPSO**, protease inhibitors)
- Enzyme assay buffer (specific to the enzyme being studied)
- Substrate for the enzyme
- Detection reagent (e.g., for a colorimetric or fluorometric assay)

- Microplate reader

Procedure:

- Solubilization of the Enzyme:
 - Resuspend the membrane preparation in ice-cold **CHAPSO** solubilization buffer.
 - Incubate on ice for 30-60 minutes with gentle agitation.
 - Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.
 - Carefully collect the supernatant containing the solubilized enzyme.
- Enzyme Activity Assay:
 - In a 96-well plate, add the enzyme assay buffer.
 - Add a small volume of the solubilized enzyme to each well.
 - Initiate the reaction by adding varying concentrations of the substrate.
 - Incubate at the optimal temperature for the enzyme for a set period.
 - Stop the reaction (if necessary) and add the detection reagent.
 - Measure the absorbance or fluorescence using a microplate reader.
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) for each substrate concentration.
 - Plot V_0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m and V_{max} .



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Workflow for determining enzyme kinetics after **CHAPSO** solubilization.

Application 3: Ligand Binding Assays for GPCRs

CHAPSO has been successfully used to solubilize G-protein coupled receptors (GPCRs), such as opioid receptors, while maintaining their ability to bind ligands.[7] This allows for the characterization of ligand binding affinities and the screening of potential drug candidates.

Quantitative Data: Radioligand Binding to Solubilized Opioid Receptors

The following table presents hypothetical data from a competitive radioligand binding assay for a **CHAPSO**-solubilized μ -opioid receptor.

Competitor Concentration (nM)	Specific Binding of [³ H]-DAMGO (%)
0.01	98.2
0.1	95.1
1	85.3
10	52.1
100	15.7
1000	2.5
IC ₅₀	9.5 nM

Note: This data is illustrative. The IC₅₀ value represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a filtration-based radioligand binding assay for a **CHAPSO**-solubilized GPCR.

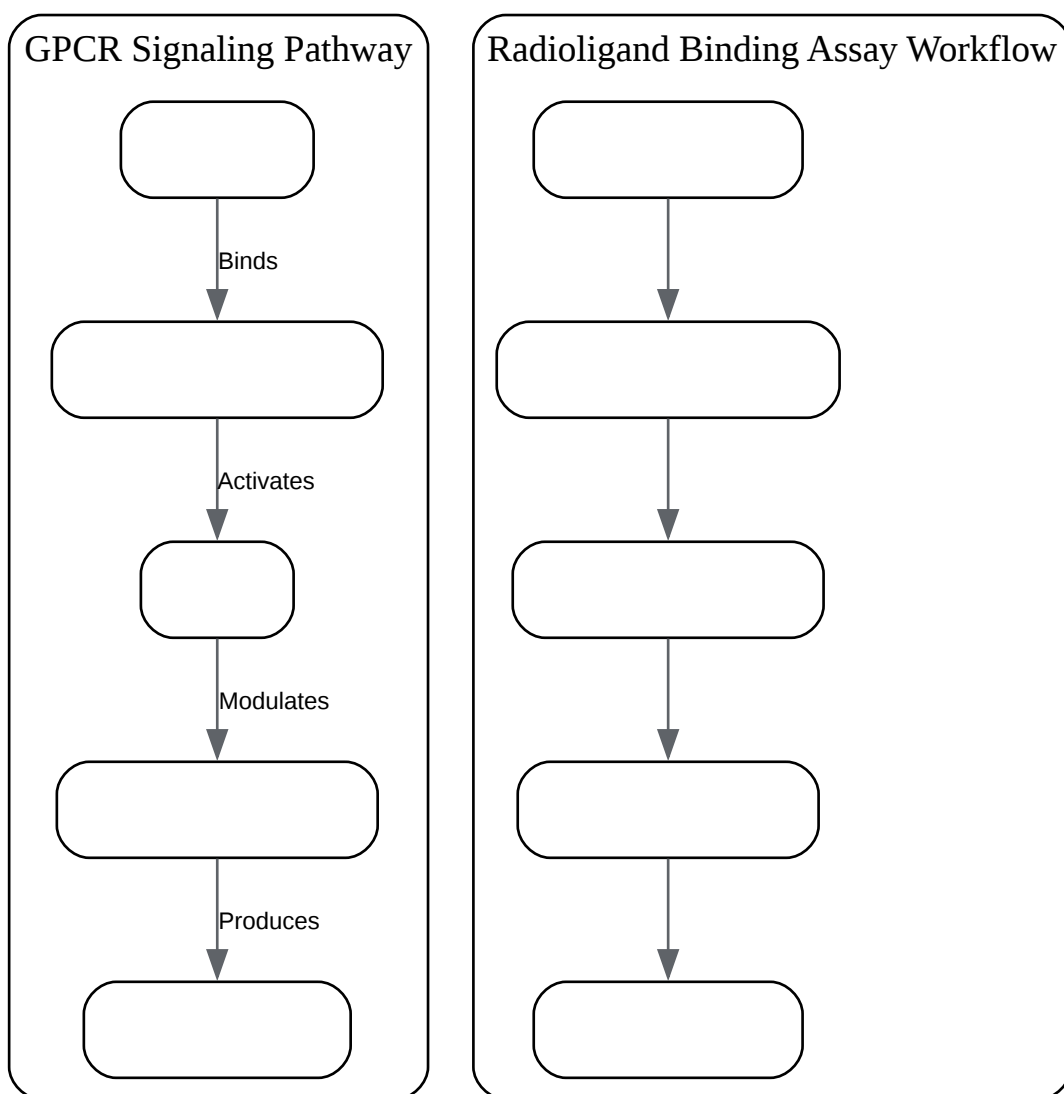
Materials:

- Membrane preparation expressing the GPCR of interest
- **CHAPSO** solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 10 mM **CHAPSO**)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
- Radiolabeled ligand (e.g., [³H]-DAMGO for μ -opioid receptor)
- Unlabeled competitor ligand
- GF/B glass fiber filters
- Filtration apparatus
- Scintillation cocktail and counter

Procedure:

- Solubilization of the Receptor:
 - Follow the same solubilization procedure as described in the enzyme activity assay protocol.
- Binding Assay:
 - In test tubes, mix the solubilized receptor preparation with the assay buffer.
 - Add a fixed concentration of the radiolabeled ligand (typically at its K_d concentration).

- Add varying concentrations of the unlabeled competitor ligand. For total binding, add buffer instead of the competitor. For non-specific binding, add a high concentration of an unlabeled ligand.
- Incubate at room temperature for 60-90 minutes to reach equilibrium.
- Filtration and Washing:
 - Rapidly filter the incubation mixture through GF/B filters under vacuum.
 - Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding as a function of the competitor concentration.
 - Determine the IC_{50} value from the resulting competition curve.



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GPCR signaling and radioligand binding assay workflow.

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